molecular formula C14H18ClN3S B11834477 2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine CAS No. 1956379-77-3

2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine

Cat. No.: B11834477
CAS No.: 1956379-77-3
M. Wt: 295.8 g/mol
InChI Key: QSESKDROPUIJIP-UHFFFAOYSA-N
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Description

2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents like toluene or xylene and catalysts such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-Chloro-N-cyclopentyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-amine stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1956379-77-3

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-N-cyclopentylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane]-4-amine

InChI

InChI=1S/C14H18ClN3S/c15-13-17-11(16-9-4-1-2-5-9)10-8-14(6-3-7-14)19-12(10)18-13/h9H,1-8H2,(H,16,17,18)

InChI Key

QSESKDROPUIJIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3CC4(CCC4)SC3=NC(=N2)Cl

Origin of Product

United States

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